molecular formula C20H17N3O3S B2538928 {(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate CAS No. 356586-82-8

{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate

Cat. No. B2538928
CAS RN: 356586-82-8
M. Wt: 379.43
InChI Key: ZNHNBGALWDHGBA-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality {(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Förster Resonance Energy Transfer (FRET) Control

Förster resonance energy transfer (FRET): is a phenomenon observed in natural processes like photosynthesis. In FRET, an excited donor molecule transfers energy to an acceptor molecule. Researchers at Osaka Metropolitan University have demonstrated a novel non-contact approach to control FRET using optical tweezers . By varying the intensity of a laser beam focused on an isolated polymer droplet containing the compound, they accelerated energy transfer. The polymer changed color due to the mixing of dyes, making the process visible. This technique could find applications in microchemistry and quantum dots.

properties

IUPAC Name

[(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxoindol-1-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12(24)26-11-23-16-8-4-2-7-14(16)18(20(23)25)22-19-15(10-21)13-6-3-5-9-17(13)27-19/h2,4,7-8H,3,5-6,9,11H2,1H3/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNBGALWDHGBA-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C#N)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCN1C2=CC=CC=C2/C(=N/C3=C(C4=C(S3)CCCC4)C#N)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate

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